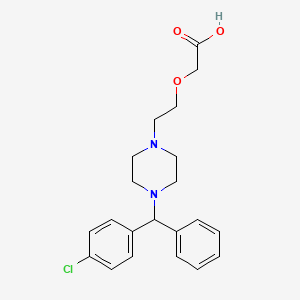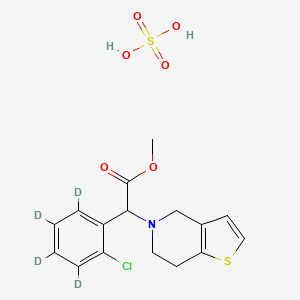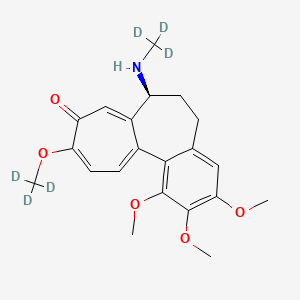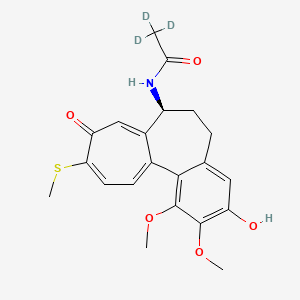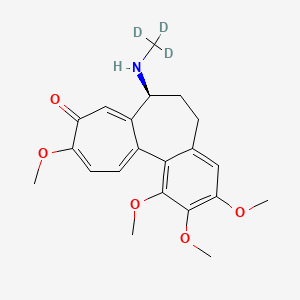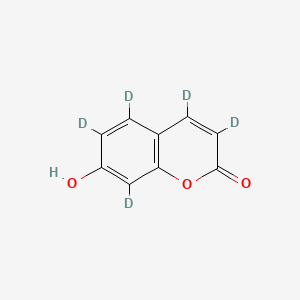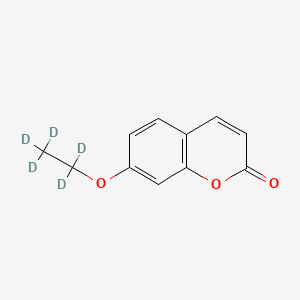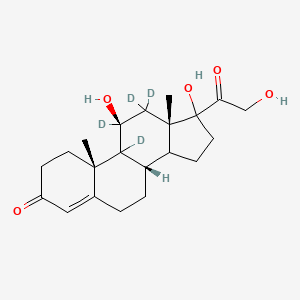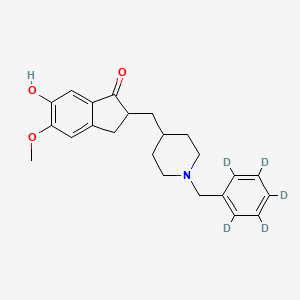
(±)-Nicotine-D3 salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Nicotine-D3 salicylate is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry. The salicylate component is derived from salicylic acid, which is known for its anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Nicotine-D3 salicylate typically involves the following steps:
Deuteration of Nicotine: Nicotine is subjected to a deuteration process where hydrogen atoms are replaced by deuterium. This can be achieved using deuterium gas or deuterated solvents under specific conditions.
Formation of Salicylate Salt: The deuterated nicotine is then reacted with salicylic acid to form the salicylate salt. This reaction usually occurs in an aqueous or alcoholic medium, with the pH adjusted to facilitate salt formation.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Salt Formation: The deuterated nicotine is then reacted with salicylic acid in large mixing tanks, followed by purification and crystallization to obtain the final product.
Chemical Reactions Analysis
(±)-Nicotine-D3 salicylate undergoes various chemical reactions, including:
Oxidation: The nicotine component can be oxidized to form nicotine N-oxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of nicotine can lead to the formation of dihydronicotine. Reducing agents such as sodium borohydride are typically used.
Substitution: The salicylate component can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Various substituted salicylates.
Scientific Research Applications
(±)-Nicotine-D3 salicylate is widely used in scientific research, including:
Pharmacokinetics Studies: The deuterated form allows for precise tracking of nicotine metabolism in the body using mass spectrometry.
Toxicology Research: It helps in understanding the toxicological effects of nicotine and its metabolites.
Drug Development: Used in the development of nicotine replacement therapies and other related drugs.
Biological Studies: Investigates the interaction of nicotine with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of (±)-Nicotine-D3 salicylate involves its interaction with nicotinic acetylcholine receptors in the nervous system. Nicotine binds to these receptors, leading to the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine. The deuterium atoms do not significantly alter the binding affinity but allow for detailed study of the compound’s pharmacokinetics.
Comparison with Similar Compounds
Nicotine: The non-deuterated form of (±)-Nicotine-D3 salicylate.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Dihydronicotine: A reduced form of nicotine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference useful in analytical studies. This makes it particularly valuable in research settings where precise tracking of nicotine and its metabolites is required.
Properties
CAS No. |
1173021-00-5 |
|---|---|
Molecular Formula |
C17H17D3N2O3 |
Molecular Weight |
303.37 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
29790-52-1 (unlabelled) |
Synonyms |
1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |
tag |
Nicotine Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



